Cas no 83726-76-5 (1,2-Ethanediamine,N1,N1-dimethyl-N2-[4-(2-thienyl)-2-pyrimidinyl]-)

1,2-Ethanediamine,N1,N1-dimethyl-N2-[4-(2-thienyl)-2-pyrimidinyl]- structure
83726-76-5 structure
Product Name:1,2-Ethanediamine,N1,N1-dimethyl-N2-[4-(2-thienyl)-2-pyrimidinyl]-
CAS No:83726-76-5
MF:C12H16N4S
MW:248.347240447998
CID:724894
PubChem ID:128562
Update Time:2025-04-19

1,2-Ethanediamine,N1,N1-dimethyl-N2-[4-(2-thienyl)-2-pyrimidinyl]- Chemical and Physical Properties

Names and Identifiers

    • 1,2-Ethanediamine,N1,N1-dimethyl-N2-[4-(2-thienyl)-2-pyrimidinyl]-
    • Dmetpa
    • N',N'-dimethyl-N-(4-thiophen-2-ylpyrimidin-2-yl)ethane-1,2-diamine
    • DTXSID901003741
    • N~1~,N~1~-Dimethyl-N~2~-[4-(thiophen-2-yl)pyrimidin-2-yl]ethane-1,2-diamine
    • CHEMBL21491
    • 83726-76-5
    • 1,2-Ethanediamine, N,N-dimethyl-N'-(4-(2-thienyl)-2-pyrimidinyl)-
    • N-(2''-(Dimethylamino)ethyl)-4-(thien-2'-yl)pyrimidin-2-amine
    • Inchi: 1S/C12H16N4S/c1-16(2)8-7-14-12-13-6-5-10(15-12)11-4-3-9-17-11/h3-6,9H,7-8H2,1-2H3,(H,13,14,15)
    • InChI Key: HFFCIFMGYGMCKQ-UHFFFAOYSA-N
    • SMILES: S1C=CC=C1C1=CC=NC(=N1)NCCN(C)C

Computed Properties

  • Exact Mass: 248.109567
  • Monoisotopic Mass: 248.109567
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 5
  • Complexity: 225
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 69.3
  • XLogP3: 1.9

Experimental Properties

  • Density: 1.2
  • Boiling Point: 407.4°C at 760 mmHg
  • Flash Point: 200.2°C
  • Refractive Index: 1.619
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